
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a purine ring system substituted with a difluoromethyl group at the 6-position and a methyl group at the 9-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using difluoromethylation reagents such as difluoromethylborates or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine ring .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine has a wide range of scientific research applications, including:
Biology: It serves as a probe for studying biological processes and interactions involving purine derivatives.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its unique properties enhance the efficacy and stability of the final products.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The purine ring system allows the compound to mimic natural purine substrates, enabling it to interfere with biological processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)-9-methyl-9H-purin-2-amine
- 6-(Chloromethyl)-9-methyl-9H-purin-2-amine
- 6-(Bromomethyl)-9-methyl-9H-purin-2-amine
Uniqueness
6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds . These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7F2N5 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
6-(difluoromethyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C7H7F2N5/c1-14-2-11-4-3(5(8)9)12-7(10)13-6(4)14/h2,5H,1H3,(H2,10,12,13) |
InChI-Schlüssel |
LRRFPGVVQAKLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(N=C(N=C21)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


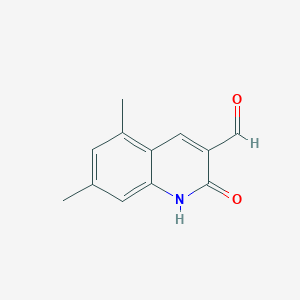


![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)
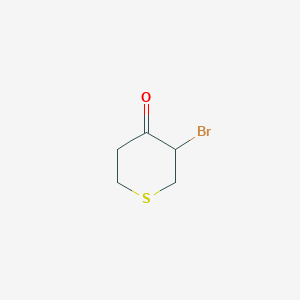
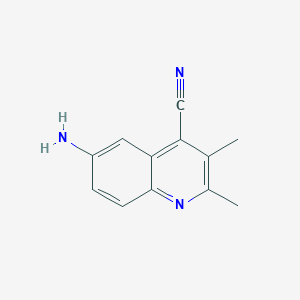
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
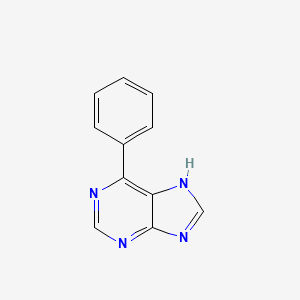

![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
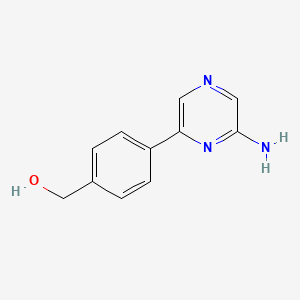
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)
